molecular formula C13H13ClN2O2 B001120 Ozagrel hydrochloride CAS No. 78712-43-3

Ozagrel hydrochloride

Cat. No.: B001120
CAS No.: 78712-43-3
M. Wt: 264.71 g/mol
InChI Key: CWKFWBJJNNPGAM-IPZCTEOASA-N
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Mechanism of Action

Target of Action

Ozagrel hydrochloride primarily targets Thromboxane A2 (TXA2) synthase . TXA2 synthase is an enzyme that plays a crucial role in the biosynthesis of thromboxane A2, a compound involved in platelet aggregation and vasoconstriction .

Mode of Action

This compound acts as an inhibitor of TXA2 synthase . By inhibiting this enzyme, it prevents the biosynthesis of thromboxane A2 .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cyclooxygenase (COX) pathway . This pathway is responsible for the production of various eicosanoids, including thromboxane A2. By inhibiting TXA2 synthase, this compound disrupts the production of thromboxane A2, thereby affecting platelet aggregation, vasoconstriction, and bronchoconstriction .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). After administration, metabolites of this compound appear in the plasma immediately . The metabolic conversion of ozagrel to its metabolites is observed, with concentrations of one metabolite (M2) being higher than the other (M1), indicating the metabolic conversion of ozagrel to M2 and M1 . A saturable first-pass clearance is seen at a high dose .

Result of Action

The inhibition of TXA2 synthesis by this compound results in the blocking of platelet aggregation, bronchoconstriction, and vasoconstriction in animal models . This leads to an improvement in conditions characterized by these symptoms, such as bronchial asthma and cerebral thrombosis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the metabolic conversion of ozagrel to its metabolites might be capacity-limited at a high dose, suggesting that the drug’s efficacy could be influenced by the dosage

Biochemical Analysis

Biochemical Properties

Ozagrel hydrochloride interacts with enzymes and proteins involved in the cyclooxygenase (COX) pathway . It specifically inhibits TXA2 synthetase, an enzyme that plays a crucial role in the biosynthesis of TXA2 . TXA2 is a labile arachidonate metabolite that stimulates platelet function and contraction of smooth muscle . By inhibiting TXA2 synthetase, this compound blocks the overproduction of TXA2 without affecting prostacyclin (PGI2) synthesis .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes . It blocks platelet aggregation, bronchoconstriction, and vasoconstriction in animal models . In addition, this compound has been found to alleviate liver injury induced by acetaminophen overdose in mice .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to and inhibition of TXA2 synthetase . This inhibition blocks the biosynthesis of TXA2, a potent stimulator of platelet aggregation and smooth muscle contraction . Importantly, this inhibition does not affect the production of PGI2, a potent inhibitor of platelet aggregation and smooth muscle contraction .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of this compound are limited, it is known that the compound’s inhibition of TXA2 synthesis can block platelet aggregation, bronchoconstriction, and vasoconstriction in animal models .

Dosage Effects in Animal Models

The effects of this compound have been studied in animal models, particularly in the context of its antiplatelet and vasodilatory effects . Specific studies detailing the effects of varying dosages of this compound in animal models are currently limited.

Metabolic Pathways

This compound is involved in the cyclooxygenase (COX) pathway . It specifically inhibits the activity of TXA2 synthetase, thereby blocking the biosynthesis of TXA2 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ozagrel hydrochloride typically involves a three-step sequence starting from commercially available p-tolualdehyde. The steps are as follows :

    p-Tolualdehyde is brominated with elemental bromine or N-bromosuccinimide (NBS) to afford 4-(bromomethyl)benzaldehyde.

    Substitution: The bromomethyl group is substituted with imidazole in the presence of potassium carbonate to give 4-(1H-imidazol-1-ylmethyl)benzaldehyde.

    Condensation: The final step involves the condensation of the imidazole derivative with malonic acid in toluene, followed by treatment with hydrochloric acid to yield this compound.

Industrial Production Methods

In industrial settings, this compound is produced using similar synthetic routes but optimized for cost efficiency and yield. The use of bromine or NBS for bromination, and potassium carbonate for substitution, ensures high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Ozagrel hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major product formed from these reactions is this compound, with high purity and yield .

Properties

IUPAC Name

(E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2.ClH/c16-13(17)6-5-11-1-3-12(4-2-11)9-15-8-7-14-10-15;/h1-8,10H,9H2,(H,16,17);1H/b6-5+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWKFWBJJNNPGAM-IPZCTEOASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CN=C2)C=CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CN2C=CN=C2)/C=C/C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9045506
Record name Ozagrel hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78712-43-3
Record name Ozagrel hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78712-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ozagrel hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078712433
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ozagrel hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propenoic acid, 3-[4-(1H-imidazol-1-ylmethyl)phenyl]-, hydrochloride (1:1), (2E)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OZAGREL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W222U960HS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of Ozagrel Hydrochloride?

A1: this compound functions as a selective thromboxane A2 (TXA2) synthase inhibitor [, ]. By inhibiting this enzyme, this compound effectively blocks the conversion of prostaglandin H2 into TXA2. This, in turn, reduces the levels of TXA2, a potent vasoconstrictor and platelet aggregator, thereby exerting its antithrombotic effects.

Q2: How does this compound impact asthma treatment?

A2: While this compound is primarily known for its antithrombotic properties, research suggests a potential role in asthma management [, ]. TXA2 has been implicated in various aspects of asthma pathogenesis, including bronchoconstriction, airway hyperresponsiveness, and inflammation. By inhibiting TXA2 synthesis, this compound may help alleviate these symptoms and improve lung function in asthmatic patients. Clinical trials have shown this compound's efficacy in improving asthma symptoms and potentially reducing the required dosage of concomitant corticosteroid therapy [].

Q3: Are there alternative synthetic routes for this compound production?

A3: Yes, researchers have explored different approaches to synthesizing this compound [, ]. While early methods involved the reaction of alkyl 4-bromomethylcinnamate with either N-acetylimidazole or imidazole, these routes presented limitations related to cost and yield []. A novel, cost-efficient three-step synthesis has been developed, starting with readily available p-tolualdehyde. This method involves bromination to form 4-(bromomethyl)benzaldehyde, followed by substitution with imidazole, and finally, condensation with malonic acid to yield this compound with improved overall yield [, ].

Q4: What analytical techniques are employed to quantify this compound?

A5: High-performance liquid chromatography (HPLC) is a widely utilized technique for determining this compound concentrations []. This method offers high sensitivity and accuracy in quantifying the compound in various matrices, including pharmaceutical formulations like this compound tablets. The method typically involves separating the compound on a C18 column using a methanol-acetic acid mobile phase, with detection achieved using a UV detector at a specific wavelength [].

Q5: What are the metabolites of this compound and how do they compare in terms of inhibiting drug metabolism?

A6: Two primary metabolites of this compound have been identified: M-1, the β-oxidized form, and M-2, the reduced form []. In vitro studies using mouse hepatic microsomes revealed that both metabolites, similar to this compound, could inhibit drug-metabolizing enzymes, specifically those belonging to the cytochrome P450 family []. Interestingly, the inhibitory potency of these compounds followed the order: M-2 > this compound > M-1, suggesting that the reduction of this compound to M-2 enhances its inhibitory effect on drug metabolism [].

Q6: Can you elaborate on the involvement of thromboxane in substance P-induced pulmonary vasoconstriction?

A8: Research suggests a role for thromboxane in mediating the pulmonary vasoconstrictive effects of substance P, a neuropeptide []. Studies using isolated guinea pig lungs demonstrated that the administration of substance P led to increased pulmonary arterial pressure, capillary pressure, and pulmonary venous resistance, indicating vasoconstriction []. Interestingly, pre-treatment with this compound, a thromboxane synthase inhibitor, partially attenuated these effects, suggesting that thromboxane contributes to the pulmonary vascular response elicited by substance P [].

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